(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine
Description
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is a glycine derivative featuring bulky tert-butoxy groups attached to a central dioxolane ring. This structural modification enhances steric hindrance and hydrophobicity compared to unmodified glycine. Such derivatives are often utilized in peptide synthesis as protected intermediates to prevent undesired side reactions during coupling steps . The tert-butoxy groups provide stability under acidic and basic conditions, making the compound valuable in organic and medicinal chemistry.
Properties
Molecular Formula |
C13H23NO6 |
|---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
2-[[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)9(14-7-8(15)16)11(18)20-13(4,5)6/h9,14H,7H2,1-6H3,(H,15,16) |
InChI Key |
YPOPDWLICAWSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bis-tert-butoxycarbonylmethylamino)acetic acid typically involves the reaction of tert-butyl chloroformate with amino acids or amines in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: (Bis-tert-butoxycarbonylmethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Acidic conditions using trifluoroacetic acid for Boc group removal.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(Bis-tert-butoxycarbonylmethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of (Bis-tert-butoxycarbonylmethylamino)acetic acid primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Chromatographic Behavior
Chromatographic studies of amino acid- and peptide-modified silica phases reveal key differences in retention mechanisms. For instance:
- Glycine-based phases exhibit moderate hydrophilicity in hydrophilic interaction liquid chromatography (HILIC) due to glycine’s small side chain and polar carboxyl/amine groups. However, the introduction of tert-butoxy groups in (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine increases hydrophobicity, shifting its retention behavior closer to phenylalanine-modified phases (which have aromatic hydrophobic side chains) .
- Aspartic acid-modified phases , in contrast, show strong anion-exchange properties due to their carboxylic acid groups, a feature absent in the tert-butoxy-protected glycine derivative .
Table 1: Selectivity Parameters in HILIC and RP-HPLC for Amino Acid-Modified Phases
| Amino Acid Ligand | Hydrophobicity (RP-HPLC) | Hydrophilicity (HILIC) | Ion-Exchange Capacity |
|---|---|---|---|
| Glycine | Low | Moderate | Low |
| Phenylalanine | High | Low | Low |
| Aspartic Acid | Low | High | High (anionic) |
| (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine | Moderate-High | Low-Moderate | Negligible |
Reactivity in Maillard Reactions
Glycine derivatives participate in Maillard reactions (MRs), forming diverse products. However, structural modifications alter reaction pathways:
- Unmodified glycine generates polar, oxygen-rich MR products (e.g., Strecker aldehydes) with low H/C and O/C ratios.
- (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine likely exhibits reduced reactivity due to steric hindrance from tert-butoxy groups, limiting nucleophilic interactions. This contrasts with cysteine, which forms sulfur-containing MRPs, and lysine, which produces aliphatic intermediates .
Table 2: Molecular Characteristics of MRPs from Different Amino Acids
| Amino Acid | Dominant MRP Features | Example Products |
|---|---|---|
| Glycine | Polar, low H/C, high O/C | Formaldehyde, glyoxal |
| Cysteine | Sulfur-containing compounds | Thiazolidines, thiophenes |
| Lysine | Aliphatic, high H/C | Pyrroles, pyridines |
| (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine | Limited reactivity, fewer MRPs | Protected intermediates |
Hydrogen-Bonding Interactions
The tert-butoxy groups in (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine reduce its capacity for hydrogen bonding compared to unmodified glycine. Studies on glycine-squaric acid complexes show that methyl group substitutions (e.g., in tert-butoxy) decrease NH-O and OH-O interactions, altering crystallization and solubility properties .
Biological Activity
(1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine typically involves the reaction of di-tert-butyl dicarbonate with glycine derivatives. The reaction conditions often include the use of organic solvents and specific catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine exhibit significant antimicrobial activity. For instance, a study on dioxolanes showed that certain derivatives demonstrated potent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .
| Compound Type | Antifungal Activity | Antibacterial Activity |
|---|---|---|
| Dioxolanes | Excellent against C. albicans | Significant against S. aureus, S. epidermidis, E. faecalis, P. aeruginosa |
The mechanism of action for compounds like (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. These mechanisms are common among compounds with similar structural features.
Study 1: Antifungal Activity
A study conducted on a series of 1,3-dioxolane derivatives revealed that a specific compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL against C. albicans. This suggests strong antifungal potential for derivatives related to (1,3-Di-tert-butoxy-1,3-dioxopropan-2-yl)glycine.
Study 2: Antibacterial Efficacy
In another investigation, several compounds were screened for antibacterial activity, with one derivative demonstrating an MIC of 16 µg/mL against S. aureus. This indicates that modifications in the structure can enhance the antibacterial properties significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
